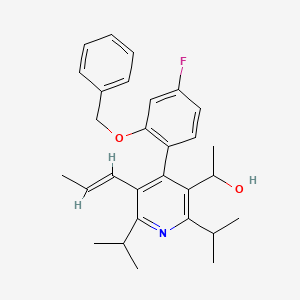

1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol

説明

1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C29H34FNO2 and its molecular weight is 447.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

X-Ray Crystal Structures

The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a closely related compound, was studied for its X-ray crystal structures. It crystallizes in the monoclinic system, revealing intermolecular hydrogen bonding between the oxygen atom of the O-H and the nitrogen atom of a pyridine group (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Antimicrobial Activity

Synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions demonstrated potent antimicrobial activity, specifically against bacterial and fungal strains (Kottapalle & Shinde, 2021).

Stereoselective Synthesis

Stereoselective P-Cyclisation and Diastereoisomeric Purification of 5-Phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine from a linear precursor bis(diisopropylamino) was achieved, demonstrating the potential for synthesis of stereochemically pure compounds for various applications (Kaczyński, Manszewski, & Chmielewski, 2016).

Biological Evaluation

A study on the synthesis, odor characteristics, and biological evaluation of N-substituted pyrrolyl chalcones showed that certain compounds exhibited excellent inhibitory activity against R. solani, suggesting applications in bioactive molecule development (Hu et al., 2022).

Condensation Reactions

Research on the synthesis and molecular structure of 1-phenyl-2-(2-pyridyl)ethanol from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde revealed insights into the stability and hydrogen bond formation in the compound's structure (Percino et al., 2015).

Water Oxidation

A new family of Ru complexes for water oxidation, involving pyridine-based ligands, has been synthesized, demonstrating the potential for energy-related applications (Zong & Thummel, 2005).

Enantioselective Additions

Chiral pyridyl alcohol-promoted highly enantioselective and rapid addition of dialkylzinc to pyridinecarboxaldehydes was reported, showcasing its application in asymmetric synthesis (Ishizaki & Hoshino, 1994).

作用機序

Target of Action

The primary target of glucagon receptor antagonists-1, also known as 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol or 1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol, is the glucagon receptor . This receptor is a G protein-coupled receptor that binds glucagon, a hormone secreted by pancreatic alpha cells in response to low circulating glucose levels .

Mode of Action

Glucagon receptor antagonists-1 interact with the glucagon receptor, preventing the binding of glucagon and thus inhibiting its action . This results in a decrease in the production of hepatic glucose, contributing to the control of blood glucose levels .

Biochemical Pathways

The antagonistic action on the glucagon receptor affects several biochemical pathways. The primary pathway is the glucose production pathway in the liver . By inhibiting the action of glucagon, glucagon receptor antagonists-1 reduce the conversion of glycogen to glucose (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis) .

Result of Action

The molecular and cellular effects of the action of glucagon receptor antagonists-1 include a decrease in hepatic glucose production and a reduction in blood glucose levels . These effects contribute to the management of hyperglycemia in conditions such as type 2 diabetes mellitus .

特性

IUPAC Name |

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVQUFQZXZOBU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

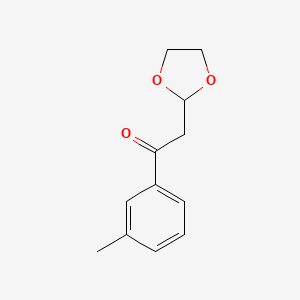

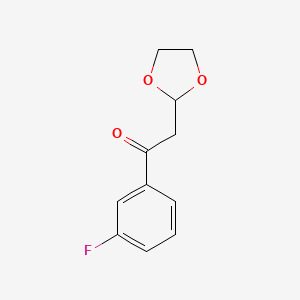

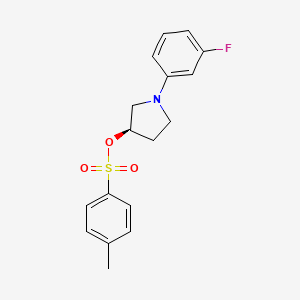

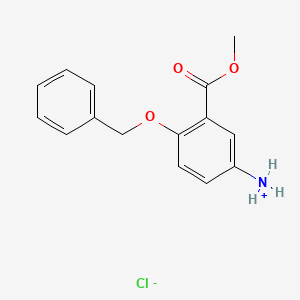

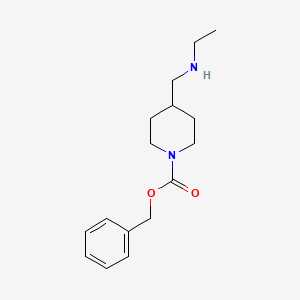

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol?

A: This compound acts as a glucagon receptor antagonist []. While the exact binding interactions haven't been detailed in the provided research, it effectively blocks glucagon from binding to its receptor. This inhibition in turn prevents the downstream effects of glucagon signaling, such as the release of glucose from the liver.

Q2: The research mentions a mass balance and metabolism study. What were the main findings regarding the compound's fate in humans?

A: The study using a ¹⁴C radiolabeled version of this compound revealed that the primary route of clearance was hepatic oxidation []. This means the compound is primarily metabolized in the liver. Additionally, a small amount underwent sulfate conjugation and subsequent elimination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)